

The Synthesis and Bioactivity of 3-(4-Methylphenoxy)piperidine Analogues: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(4-Methylphenoxy)piperidine**

Cat. No.: **B1359081**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, synthesis, and biological evaluation of **3-(4-methylphenoxy)piperidine** and its analogues. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the systematic IUPAC naming conventions, summarizes key quantitative data from structure-activity relationship (SAR) studies, and provides detailed experimental protocols for their synthesis. Furthermore, it visualizes critical experimental workflows to facilitate a deeper understanding of the research and development process for these promising molecules.

IUPAC Nomenclature

The systematic naming of **3-(4-methylphenoxy)piperidine** analogues follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The core structure consists of a piperidine ring substituted at the 3-position with a phenoxy group, which in turn has a methyl group at the 4-position of the phenyl ring. Variations in this core structure, such as substitutions on the piperidine ring or the phenyl ring, are named accordingly.

According to IUPAC nomenclature, the parent compound is named **3-(4-methylphenoxy)piperidine**^[1]. The piperidine ring is numbered starting from the nitrogen atom as position 1. The phenoxy group is attached to the 3-position of the piperidine ring, and the

methyl group is at the 4-position of the phenoxy substituent. PubChem provides the canonical SMILES notation as CC1=CC=C(C=C1)OC2CCCNC2 and the InChIKey as XLKBIUMAMUGELV-UHFFFAOYSA-N for this compound[1].

Analogues are named by indicating the position and identity of any additional substituents. For example:

- 3-(2-Methylphenoxy)piperidine: Here, the methyl group is at the 2-position of the phenoxy ring[2].
- 3-(Benzhydryloxymethyl)piperidine: This analogue features a benzhydryloxy (diphenylmethoxy) group attached to a methyl substituent at the 3-position of the piperidine ring[3].
- 4-[2-(Trifluoromethoxy)phenoxy]piperidine: In this case, the phenoxy group is at the 4-position of the piperidine ring, and the phenyl ring is substituted with a trifluoromethoxy group at the 2-position[4].

Quantitative Data and Structure-Activity Relationships

The biological activity of **3-(4-methylphenoxy)piperidine** analogues has been explored in various contexts, including their potential as antagonists for the dopamine D4 receptor and their anticonvulsant properties[5][6][7]. The following tables summarize key quantitative data from published studies.

Compound ID	Structure/Substituents	Receptor Binding Affinity (Ki, nM)	Lipophilic Efficiency (LipE)	CNS MPO Score	Reference
9j	4-cyanophenoxy	1.7 (D4R)	>5	-	[5]
9k	3,4-difluorophenoxy	2.7 (D4R)	-	-	[5]
9l	4-fluoro-3-methylphenoxy	6.5 (D4R)	-	-	[5]
9m	4-cyano-3-fluorophenoxy	21 (D4R)	-	-	[5]
8b	3,4-difluorophenyl	5.5 (D4R)	-	-	[5]
8c	3-methylphenyl	13 (D4R)	-	-	[5]

Table 1: Dopamine D4 Receptor (D4R) Antagonist Activity of Phenoxy Piperidine Analogue.

Compound ID	Structure/Substituents	Anticonvulsant Activity (MES test, 30 mg/kg)	Anticonvulsant Activity (scMET test, 100 mg/kg)	Neurotoxicity (rotarod test)	Reference
2	tert- amylphenoxy alkyl (homo)piperidine derivative	Active at 0.5 h	-	-	[6]
3	tert- amylphenoxy alkyl (homo)piperidine derivative	Active at 0.5 h	-	-	[6]
4	tert- amylphenoxy alkyl (homo)piperidine derivative	Active at 0.5 h	Protection	High	[6]
9	tert- amylphenoxy alkyl (homo)piperidine derivative	Active at 0.5 h	-	-	[6]
11	tert- amylphenoxy alkyl (homo)piperidine derivative	Active at 0.5 h	-	-	[6]
12	tert- amylphenoxy alkyl	Active at 0.5 h	-	-	[6]

	(homo)piperidine derivative					
20	tert- amylphenoxy alkyl (homo)piperidine derivative	Active at 0.5 h	-	-	-	[6]

Table 2: Anticonvulsant Activity of Phenoxyalkyl (homo)piperidine Derivatives.

Experimental Protocols

The synthesis of **3-(4-methylphenoxy)piperidine** and its analogues can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a substituted phenol. Below are generalized experimental protocols based on established methods for the synthesis of piperidine derivatives[8][9][10].

General Procedure for the Synthesis of Phenoxy Piperidine Analogues

A general and widely employed method involves the reaction of a halo-substituted piperidine with a corresponding phenol in the presence of a base.

Materials:

- N-protected 3-halopiperidine (e.g., 1-Boc-3-chloropiperidine)
- Substituted phenol (e.g., 4-methylphenol)
- Base (e.g., Cesium carbonate, Potassium carbonate)
- Solvent (e.g., Acetonitrile, DMF)
- Inert atmosphere (e.g., Argon or Nitrogen)

Protocol:

- To a solution of the substituted phenol (1.0 eq.) in the chosen solvent, add the base (2.0 eq.).
- Stir the mixture at room temperature for 15-30 minutes.
- Add the N-protected 3-halopiperidine (1.2 eq.) to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter to remove the base.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with 1 M NaOH, water, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the N-protected phenoxy piperidine analogue.
- The protecting group (e.g., Boc) can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in diethyl ether) to yield the final product.

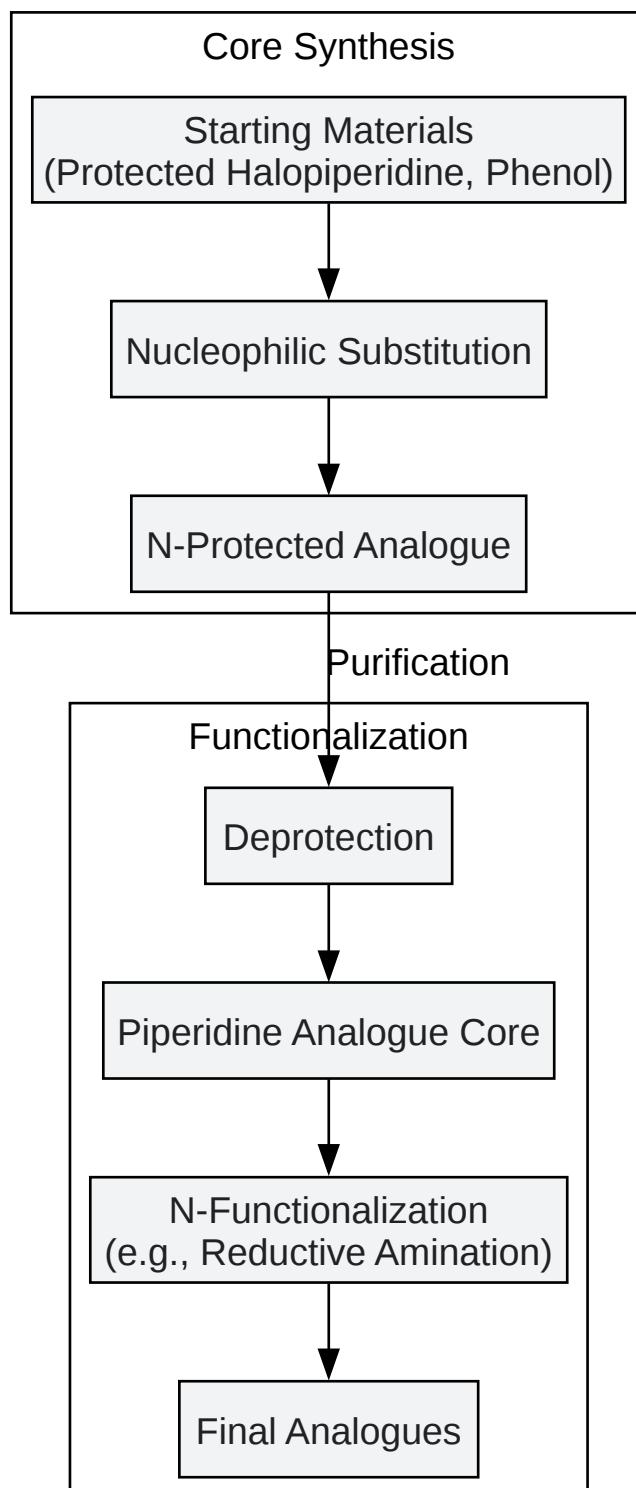
Reductive Amination for N-Functionalization

The nitrogen atom of the piperidine ring is a common site for introducing diversity to modulate the compound's properties^[8]. Reductive amination is a standard method for this functionalization.

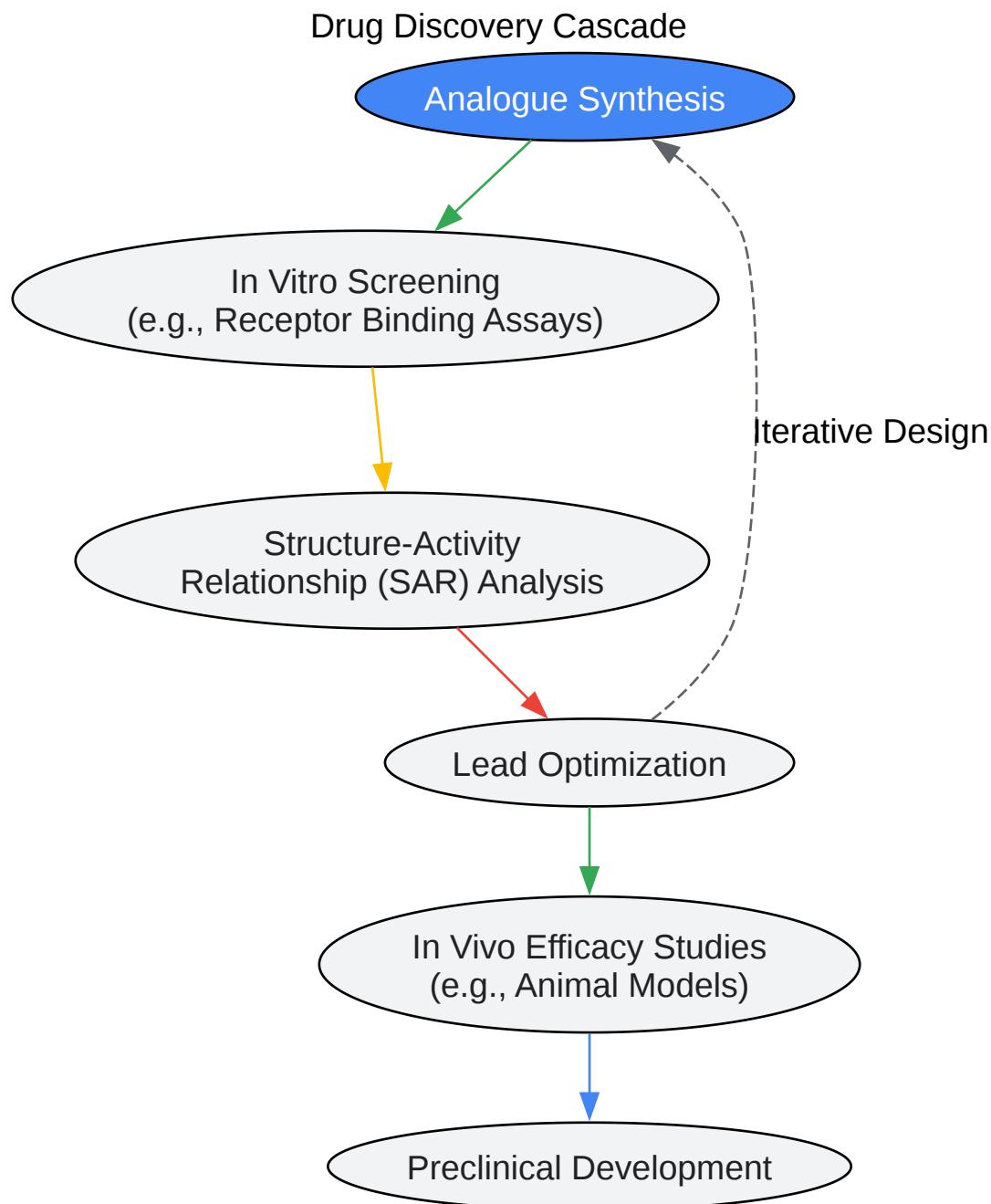
Materials:

- **3-(4-Methylphenoxy)piperidine**
- Aldehyde or Ketone
- Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)

- Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)


Protocol:

- Dissolve **3-(4-methylphenoxy)piperidine** (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in the solvent.
- Stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.
- Add the reducing agent (1.5 eq.) portion-wise to the reaction mixture.
- Continue stirring at room temperature until the starting material is consumed (monitor by TLC).
- Quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.


Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the development of **3-(4-methylphenoxy)piperidine** analogues.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and functionalization of **3-(4-methylphenoxy)piperidine** analogues.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-(4-methylphenoxy)piperidine (C₁₂H₁₇NO) [pubchemlite.lcsb.uni.lu]
- 2. 3-(2-Methylphenoxy)Piperidine | C₁₂H₁₇NO | CID 24902282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[(Diphenylmethoxy)methyl]piperidine | C₁₉H₂₃NO | CID 19004209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | C₁₂H₁₅ClF₃NO₂ | CID 53400828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Synthesis and Bioactivity of 3-(4-Methylphenoxy)piperidine Analogues: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359081#iupac-name-for-3-4-methylphenoxy-piperidine-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com